3-(2-Methoxypyridin-3-yl)azetidin-3-ol
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Overview
Description
3-(2-Methoxypyridin-3-yl)azetidin-3-ol is an organic compound with the molecular formula C9H12N2O2 It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxypyridin-3-yl)azetidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxypyridine with azetidin-3-ol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the application of heat to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxypyridin-3-yl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The azetidine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
3-(2-Methoxypyridin-3-yl)azetidin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methoxypyridin-3-yl)azetidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methoxypyridin-3-yl)amino-3-methylbutan-1-ol
- 3-(3-Methoxypyridin-2-yl)amino-3-methylbutan-1-ol
Uniqueness
3-(2-Methoxypyridin-3-yl)azetidin-3-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its azetidine ring and methoxypyridine moiety make it a versatile compound for various applications in synthesis and research .
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-(2-methoxypyridin-3-yl)azetidin-3-ol |
InChI |
InChI=1S/C9H12N2O2/c1-13-8-7(3-2-4-11-8)9(12)5-10-6-9/h2-4,10,12H,5-6H2,1H3 |
InChI Key |
FIUFFYNHLGJBKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)C2(CNC2)O |
Origin of Product |
United States |
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